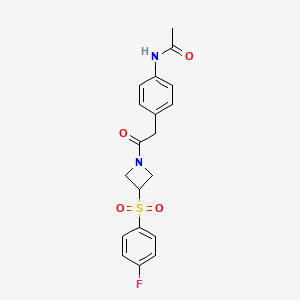
N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, the sulfonyl group, and the acetamide group. The fluorophenyl group would likely contribute to the compound’s overall polarity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the azetidine ring, the sulfonyl group, and the fluorine atom. These groups could potentially participate in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom, for example, could increase the compound’s stability and affect its interactions with other molecules .
科学的研究の応用
Immunomodulatory Effects in Tumor Response
N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide, referenced as CL 259,763 in scientific studies, has shown potential in modifying the immune response towards tumors. It exhibits an ability to augment the reactivity of lymphoid cell populations, enhancing the destructive response against tumor cells. Additionally, it has been found to increase the inhibitory effects of macrophages on tumor growth, indicating a significant role in immune modulation and potential therapeutic strategies in oncology (Wang et al., 2004).
Molecular Recognition and Crystal Packing in β-Lactams
The compound has contributed to the understanding of molecular recognition and crystal packing within the β-lactam class of antibiotics. Studies have detailed the influence of hydrogen bonding and hydrophobic interactions on the crystal structures of related β-lactam compounds, offering insights into the design and optimization of new antibiotics (Basak et al., 2004).
Restoration of Cytolytic T-Lymphocyte Response
Research has highlighted the compound's capacity to restore cytolytic T-lymphocyte responses in mice, indicating its potential as an immunopotentiator. This restoration is critical in combating tumors and viruses, suggesting a broad application in immunotherapy and vaccine development (Wang et al., 1988).
将来の方向性
作用機序
Target of Action
The primary target of N-(4-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Biochemical Pathways
The inhibition of 2-AG degradation by this compound affects the endocannabinoid system . The elevation of 2-AG levels leads to increased activation of the cannabinoid receptors CB1 and CB2 . This activation has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Pharmacokinetics
It has been observed that in rodent brain, the compound time- and dose-dependently binds to magl .
Result of Action
The result of this compound’s action is the elevation of 2-AG levels, which indirectly leads to CB1 occupancy . This results in increased norepinephrine levels in the cortex . In vivo, the compound exhibits antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .
Action Environment
It is anticipated that the profile exhibited by this compound will allow for precise modulation of 2-ag levels in vivo, supporting potential therapeutic application in several central nervous system disorders .
特性
IUPAC Name |
N-[4-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-13(23)21-16-6-2-14(3-7-16)10-19(24)22-11-18(12-22)27(25,26)17-8-4-15(20)5-9-17/h2-9,18H,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEXFIRBJWYDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
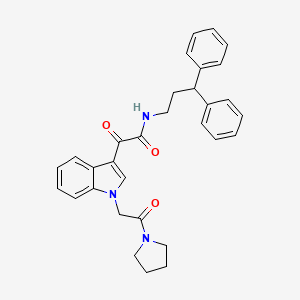
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2562224.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 4-chlorobenzenecarboxylate](/img/structure/B2562225.png)


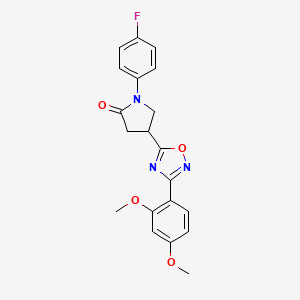
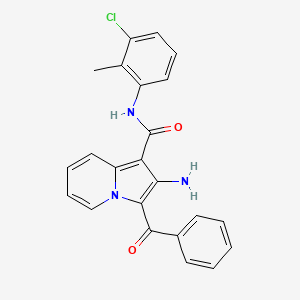

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-(methylthio)phenyl)-1H-imidazol-4-yl)thio)acetamide](/img/structure/B2562232.png)
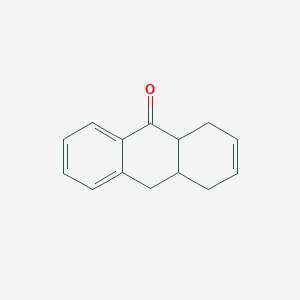
![1-[[1-(4-Fluorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2562240.png)
![1-[4-[(2,3-Dihydro-1-benzofuran-3-ylmethylamino)methyl]phenyl]cyclopropane-1-carbonitrile;hydrochloride](/img/structure/B2562241.png)
![6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2562244.png)
![2-({[3-Amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)acetic acid](/img/structure/B2562245.png)
